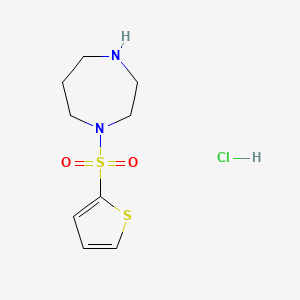

1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride

Description

Properties

IUPAC Name |

1-thiophen-2-ylsulfonyl-1,4-diazepane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S2.ClH/c12-15(13,9-3-1-8-14-9)11-6-2-4-10-5-7-11;/h1,3,8,10H,2,4-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEJGDICLORISO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CS2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions, where the thiophene ring is treated with sulfonyl chloride in the presence of a base.

Formation of the Diazepane Ring: The diazepane ring can be synthesized through cyclization reactions involving appropriate diamines and dihalides.

Final Coupling: The thiophene-sulfonyl intermediate is then coupled with the diazepane ring under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide under suitable conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

- The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various reactions, including oxidation, reduction, and nucleophilic substitution.

Synthetic Routes

- The synthesis typically involves:

- Formation of the thiophene ring via methods such as the Gewald reaction.

- Introduction of the sulfonyl group through sulfonation reactions.

- Cyclization to form the diazepane ring using appropriate diamines and dihalides.

Biological Research

Potential Biological Activities

- Studies have indicated that 1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride exhibits potential antimicrobial and anticancer properties. Research is ongoing to elucidate its mechanisms of action and therapeutic potential.

Mechanism of Action

- The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The sulfonyl group enhances binding affinity to biological targets.

Medicinal Applications

Therapeutic Agent Investigation

- The compound is being investigated for its potential use in therapeutic applications, particularly in treating infections or cancer. Its unique structure may lead to novel mechanisms of action compared to existing drugs.

Industrial Applications

Advanced Materials Development

- In industry, this compound is explored for developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are of particular interest in material science.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

While direct pharmacological data for 1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride are absent, insights can be drawn from analogs:

- Rho-Kinase Inhibition: The (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline hydrochloride dihydrate () demonstrates that sulfonylated diazepanes can exhibit kinase inhibitory activity. The thiophene variant may modulate selectivity due to its heteroaromatic ring .

- Solubility : Cyclopropanesulfonyl derivatives (e.g., 1-(Cyclopropanesulfonyl)-1,4-diazepane HCl) show higher hydrophobicity (logP ~1.5) compared to fluorobenzenesulfonyl analogs (logP ~1.2), suggesting the thiophene analog may balance lipophilicity and aqueous solubility .

- Stability : Sulfonylated diazepanes generally exhibit stability under physiological pH, but thiophene-containing compounds may undergo oxidative metabolism at the sulfur atom, necessitating formulation adjustments .

Biological Activity

1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride is a chemical compound characterized by a unique structure that includes a thiophene ring, a sulfonyl group, and a diazepane ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

The molecular formula of this compound is with a molecular weight of 246.76 g/mol. Its IUPAC name is 1,4-diazepan-1-yl(thiophen-2-yl)methanone hydrochloride, and it appears as a powder at room temperature .

| Property | Value |

|---|---|

| Chemical Formula | C10H15ClN2OS |

| Molecular Weight | 246.76 g/mol |

| IUPAC Name | 1,4-diazepan-1-yl(thiophen-2-yl)methanone; hydrochloride |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

The mechanism of action of this compound involves interactions with specific molecular targets within biological systems. The thiophene ring can modulate the activity of various enzymes and receptors, while the sulfonyl group enhances binding affinity to biological molecules. This dual interaction mechanism may contribute to its observed biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiophene derivatives possess antibacterial properties against various pathogens, suggesting that this compound may also demonstrate similar effects .

Anticancer Activity

In vitro studies have highlighted the potential anticancer properties of this compound. For example, compounds with similar structures have been tested against cancer cell lines such as A549 (lung cancer) and exhibited promising IC50 values in the low micromolar range . These findings indicate that this compound may inhibit cancer cell proliferation through apoptosis or cell cycle arrest mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene-based compounds:

- Study on mPGES-1 Inhibition : A recent study identified lead compounds based on thiophene derivatives that effectively inhibited microsomal prostaglandin E synthase-1 (mPGES-1), an important target in cancer therapy and inflammation. The lead compounds demonstrated selective inhibitory activity against mPGES-1 in low micromolar concentrations .

- Cell Viability Assays : In experiments measuring cell viability using MTT assays, thiophene derivatives were shown to induce cytotoxic effects on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability after prolonged exposure .

- Structure-Activity Relationship (SAR) : Analyses of structure-activity relationships have revealed that modifications to the thiophene ring or sulfonyl group can enhance biological activity. This suggests that further chemical modifications could lead to more potent derivatives for therapeutic use .

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride, and how should spectral discrepancies be resolved?

Answer:

- Methodology: Use Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, DEPT-135) to confirm the diazepane ring and thiophene-sulfonyl moiety. Compare experimental spectra with computational predictions (e.g., DFT simulations) to resolve ambiguities. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity .

- Data Contradiction Resolution: If observed shifts deviate from literature, cross-validate with Fourier-Transform Infrared Spectroscopy (FTIR) for functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) and assess solvent effects or protonation states .

Q. How should researchers design preliminary solubility and stability studies for this compound under physiological conditions?

Answer:

- Methodology: Conduct pH-dependent solubility assays (e.g., shake-flask method) in buffers (pH 1.2–7.4) to simulate gastrointestinal and plasma environments. Monitor stability via HPLC-UV at 25°C and 40°C over 72 hours to assess degradation kinetics .

- Advanced Consideration: Use dynamic light scattering (DLS) to detect aggregation in aqueous media, which may confound bioactivity results .

Advanced Research Questions

Q. What factorial design approaches are optimal for optimizing the synthetic yield of this compound?

Answer:

- Methodology: Apply a Taguchi orthogonal array to evaluate critical factors (e.g., reaction temperature, solvent polarity, stoichiometry). For example, a 3² factorial design could minimize experimental runs while identifying interactions between temperature (40–80°C) and catalyst loading (5–15 mol%) .

- Data Analysis: Use ANOVA to quantify factor significance. A Pareto chart can prioritize variables affecting yield, with residual analysis to confirm model validity .

Q. How can researchers reconcile contradictory data in the compound’s receptor-binding affinity across different assay platforms?

Answer:

- Methodology: Perform orthogonal binding assays (e.g., surface plasmon resonance vs. radioligand displacement) under standardized conditions (pH, ionic strength). Validate using molecular docking to compare binding poses across receptor conformations .

- Contradiction Resolution: If discrepancies persist, assess assay-specific artifacts (e.g., fluorescent interference in FRET assays) or probe batch-to-batch compound purity via LC-MS .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in hepatic microsomal models?

Answer:

- Methodology: Use LC-QTOF-MS to identify phase I metabolites (oxidation, hydrolysis) and phase II conjugates (glucuronidation). Compare human vs. rodent microsomes to predict interspecies variability .

- Advanced Analysis: Apply kinetic isotope effect (KIE) studies with deuterated analogs to pinpoint rate-determining steps in metabolism .

Methodological Guidance for Data Interpretation

Q. How should researchers address batch-to-batch variability in pharmacological activity?

Answer:

- Methodology: Implement Quality-by-Design (QbD) principles during synthesis. Use multivariate analysis (PCA) to correlate impurity profiles (via HPLC) with bioactivity outliers .

- Contingency: If variability persists, employ accelerated stability testing (40°C/75% RH) to identify degradation products impacting efficacy .

Q. What computational tools are recommended for predicting off-target interactions of this compound?

Answer:

- Methodology: Combine SwissTargetPrediction and PharmMapper for pan-target screening. Validate predictions with thermal shift assays (TSA) to detect protein-ligand stabilization .

- Advanced Integration: Use machine learning models trained on diazepane analogs to prioritize high-risk off-targets (e.g., GPCRs, kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.